4-Methyl-1,5,6,7,8,8a-hexahydro-3H-2-benzopyran-3-one
Description
4-Methyl-1,5,6,7,8,8a-hexahydro-3H-2-benzopyran-3-one (CAS No. 64884-47-5) is a bicyclic ketone with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol. Its structure consists of a partially saturated bicyclic framework: a six-membered cyclohexene ring fused to a pyranone ring. The compound is also known by several synonyms, including 4-methyl-1,5,6,7,8,8a-hexahydroisochromen-3-one and 1,5,6,7,8,8a-hexahydro-4-methyl-3H-2-benzopyran-3-one .
Properties
CAS No. |
64884-47-5 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-methyl-1,5,6,7,8,8a-hexahydroisochromen-3-one |
InChI |
InChI=1S/C10H14O2/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h8H,2-6H2,1H3 |
InChI Key |
XYEUXSNKBOGLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCCC2COC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of o-acylphenylacetic acid derivatives in the presence of acetic anhydride at elevated temperatures (around 140°C). This reaction can be further optimized using reagents such as 1,3-dicyclohexylcarbodiimide (DCC) and 2-hydroxypyridine to improve yields and reduce side products .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzopyrans, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3H-2-Benzopyran-3-one,1,5,6,7,8,8a-hexahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate various signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
The following section compares 4-methyl-1,5,6,7,8,8a-hexahydro-3H-2-benzopyran-3-one with structurally related benzopyranones and pyran-2-one derivatives. Key differences in substituents, ring saturation, and physicochemical properties are highlighted.
Structural and Functional Group Variations
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Ring Saturation | Melting Point (°C) |
|---|---|---|---|---|
| This compound | C₁₀H₁₄O₂ | 166.22 | Hexahydro bicyclic framework, methyl group | Not reported |
| 5,6,7,8-Tetrahydro-3-hydroxy-2-methyl-4H-1-benzopyran-4-one | C₁₀H₁₂O₃ | 180.20 | Tetrahydro framework, hydroxyl, methyl | Not reported |
| 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) | C₁₆H₁₄O₄ | 270.28 | Benzoyl group, dihydro framework | 113 |
| 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) | C₁₈H₁₈O₆ | 330.33 | Methoxybenzoyl, allyl, hydroxyl, methyl | 171 |
Key Observations :
Ring Saturation : The target compound features a hexahydro bicyclic system, enhancing rigidity compared to tetrahydro or dihydro analogs (e.g., 8a in ). Reduced saturation may influence solubility and reactivity .
Molecular Weight : Bulky substituents (e.g., benzoyl in 7b) significantly increase molecular weight (330.33 g/mol vs. 166.22 g/mol for the target compound), affecting pharmacokinetic properties .
Physicochemical and Spectral Data
- Melting Points: Derivatives with polar groups (e.g., 7b, mp 171°C; 8c, mp 178°C) exhibit higher melting points than non-polar analogs (e.g., 8a, mp 113°C), suggesting stronger intermolecular forces . The target compound’s melting point is unreported but likely lower due to its simpler structure.
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